Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate (TBAP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of TBAP, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
TBAP has the chemical formula C15H23N3O2 and features a piperazine core substituted with a tert-butyl group and a 4-aminopyridine moiety. The structural characteristics contribute to its biological activity and interaction with various biological targets.
Biological Activity Overview
1. Inhibition of Phosphoglycerate Dehydrogenase (PHGDH)
Recent studies have highlighted TBAP's role as an inhibitor of PHGDH, an enzyme involved in serine biosynthesis. PHGDH is considered a therapeutic target in oncology due to its overexpression in several cancer types. High-throughput screening assays have demonstrated that TBAP exhibits potent inhibitory activity against PHGDH, with IC50 values indicating effective inhibition at low micromolar concentrations .
2. Structure-Activity Relationships (SAR)
The SAR studies conducted on TBAP have revealed critical insights into its pharmacological profile. Modifications to the piperazine ring and the aminopyridine substituent significantly influence its inhibitory potency against PHGDH. For instance, variations in the alkyl substituents at the 4-position of the piperazine ring affect binding affinity and selectivity . A summary of key findings from SAR studies is presented in Table 1.
Modification | Effect on Activity |
---|---|
Tert-butyl vs. isopropyl at position 4 | Increased potency observed with tert-butyl |
Variations in the aminopyridine moiety | Essential for maintaining target inhibition |
Presence of thiourea or urea groups | Critical for maintaining enzyme activity |
Case Studies
Case Study 1: Cancer Cell Line Inhibition
In vitro studies using cancer cell lines have shown that TBAP effectively reduces cell proliferation by inhibiting PHGDH activity. For example, treatment with TBAP resulted in a significant decrease in serine levels within cancer cells, leading to impaired growth and survival . This finding supports the potential application of TBAP as an anticancer agent.
Case Study 2: Selectivity Profile
Further investigations into the selectivity of TBAP revealed that it preferentially inhibits PHGDH without affecting other dehydrogenases, demonstrating a favorable selectivity profile that minimizes off-target effects. This characteristic is crucial for developing therapeutics with reduced side effects .
Research Findings
Research has consistently shown that compounds similar to TBAP exhibit varying degrees of biological activity based on their structural modifications. For instance, derivatives with altered piperazine or pyridine rings were assessed for their ability to inhibit PHGDH and other related enzymes. The results indicated that maintaining specific functional groups is essential for optimal biological activity .
Table 2: Summary of Biological Activities
Compound | Target | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | PHGDH | 5.4 | Inhibitor |
Analog Compound A | Other Dehydrogenases | >10 | Non-inhibitory |
Analog Compound B | PHGDH | 12.0 | Moderate inhibitor |
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHXZTMJZUFEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206247-69-9 | |
Record name | tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.